1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(5-chloro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
AVYRFWZUAYLEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 5 Chloro 2 Methylpyridin 3 Yl Ethanone and Analogous Pyridinyl Ethanones
Direct Synthesis Approaches to Halogenated Acetylpyridines
Direct approaches involve the introduction of functional groups onto a pre-existing pyridine (B92270) scaffold. These methods can be efficient but are often complicated by the electronic properties of the pyridine ring, which can hinder certain types of reactions and affect regioselectivity.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for introducing acyl groups to aromatic rings. organic-chemistry.org However, its application to pyridine is severely limited. The pyridine ring is electron-deficient, making it inherently unreactive toward electrophilic attack. youtube.comyoutube.com Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a pyridinium salt, which further deactivates the ring to electrophilic substitution. youtube.com
Consequently, direct Friedel-Crafts acylation on a 5-chloro-2-methylpyridine substrate to introduce the 3-acetyl group is generally not a viable synthetic route under standard conditions. While some highly activated heterocyclic systems, such as imidazo[1,2-a]pyridines, can undergo selective Friedel-Crafts acylation, this reactivity does not typically extend to simple, electron-poor pyridine derivatives. nih.gov
An alternative direct approach is the halogenation of a pre-existing pyridinyl ethanone (B97240), such as 1-(2-methylpyridin-3-yl)ethanone. Similar to acylation, the direct electrophilic halogenation of pyridine rings requires harsh conditions due to the ring's low nucleophilicity. nih.govnih.gov These reactions often necessitate high temperatures and the use of strong Brønsted or Lewis acids, which can limit functional group tolerance and lead to mixtures of regioisomers. nih.gov
To overcome these challenges, modern methods have been developed to achieve regioselective halogenation under milder conditions. One notable strategy involves a "ring-opening, halogenation, ring-closing" sequence. nsf.govchemrxiv.org In this approach, the pyridine ring is temporarily opened to form an acyclic, electron-rich azatriene intermediate, known as a Zincke imine. nih.gov This intermediate readily undergoes regioselective electrophilic halogenation. Subsequent ring-closure reforms the pyridine ring, now bearing a halogen at the desired position. nsf.govchemrxiv.org This method allows for the selective introduction of halogens at the 3-position of a wide range of pyridine precursors under mild conditions, making it a powerful tool for synthesizing compounds like 1-(5-Chloro-2-methylpyridin-3-yl)ethanone from a non-halogenated precursor. nih.govnsf.gov
Table 1: Comparison of Pyridine Halogenation Strategies
| Method | Conditions | Selectivity | Advantages | Limitations |
| Electrophilic Aromatic Substitution (EAS) | Harsh (strong acids, high temp.) nih.gov | Often 3-selective, but can yield mixtures nih.gov | Utilizes simple reagents | Poor functional group tolerance; low yields nih.gov |
| Zincke Imine Intermediate Pathway | Mild (one-pot sequence) nih.gov | Highly 3-selective nsf.govchemrxiv.org | Broad substrate scope; high functional group compatibility chemrxiv.org | Requires multi-step sequence in one pot |
Modern Cross-Coupling Approaches for C-C Bond Formation in Pyridine Systems
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including highly substituted heterocycles. These methods offer versatile and efficient ways to form carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgmdpi.com This reaction is widely used in pharmaceutical and fine chemical synthesis due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.orgnih.gov
For the synthesis of this compound or its analogues, a Suzuki reaction could be envisioned in several ways:
Coupling of a di-halogenated pyridine (e.g., 3,5-dichloro-2-methylpyridine) with an organoboron reagent that introduces the acetyl group.
Coupling of a pyridine boronic acid (e.g., 5-chloro-2-methylpyridine-3-boronic acid) with a suitable acetyl-containing electrophile.
The catalytic cycle generally involves an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst. mdpi.comnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. wikipedia.orgnih.gov
Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ nih.govacs.org | Facilitates the C-C bond formation. |
| Ligand | SPhos, XPhos, dppf nih.gov | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ wikipedia.orgnih.gov | Activates the organoboron species for transmetalation. |
| Solvent | Toluene, Dioxane, THF, Water wikipedia.orgnih.gov | Solubilizes reactants and facilitates the reaction. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. libretexts.orgsemanticscholar.org While this reaction does not directly form the ethanone functionality, it is a critical tool for synthesizing aminopyridine precursors, which are versatile intermediates in multi-step syntheses. researchgate.netnih.gov
For instance, a 3-amino-5-chloro-2-methylpyridine could be synthesized via Buchwald-Hartwig amination. This amino group can then be converted into other functionalities. A common transformation is the Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a variety of groups, including halides or cyano groups, which can then be further manipulated to install an acetyl group. The development of robust ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides, including hindered substrates. semanticscholar.orgsnnu.edu.cn
Table 3: Selected Ligands for Buchwald-Hartwig Amination
| Ligand | Abbreviation | Structural Class | Typical Substrates |
| (2-Biphenylyl)di-tert-butylphosphine | JohnPhos | Dialkylbiaryl phosphine (B1218219) | General use, effective for many C-N couplings. |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Dialkylbiaryl phosphine | Highly active for hindered substrates. mdpi.com |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Bidentate phosphine | Useful for electron-rich and -neutral aryl halides. nih.gov |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate phosphine | Early generation ligand, still widely used. semanticscholar.org |
Construction of the Pyridine Ring System Bearing Ethanone Functionality
Instead of modifying an existing pyridine, an alternative strategy is to construct the substituted pyridine ring from acyclic precursors. Several named reactions are available for this purpose, allowing for the synthesis of highly functionalized pyridines by carefully selecting the starting materials. acsgcipr.orgbaranlab.org
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgpharmaguideline.com The reaction proceeds through a Michael addition followed by condensation and cyclization to form a 2,4,6-trisubstituted pyridine. By choosing appropriately substituted reactants, one could potentially construct a pyridine ring bearing the required methyl, chloro, and acetyl (or precursor) groups. wikipedia.org
Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. baranlab.orgpharmaguideline.com Variations of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
Transition Metal-Catalyzed [2+2+2] Cycloaddition: A more modern approach involves the cycloaddition of two alkyne molecules and a nitrile, catalyzed by a transition metal complex (e.g., cobalt or rhodium). nih.gov This method provides a powerful way to assemble the pyridine ring with high control over the substitution pattern, depending on the specific alkynes and nitrile used as starting materials. nih.gov
These ring-construction methods offer a high degree of flexibility but may require more complex starting materials and optimization compared to the functionalization of a pre-existing pyridine core.
Hantzsch-Type Condensations for Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported in 1881, is a classic and versatile method for the construction of dihydropyridine rings, which can then be oxidized to the corresponding pyridines. The reaction is a multi-component condensation involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.
The general mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine. A final oxidation step, often driven by aromatization, produces the pyridine ring.
While the classical Hantzsch synthesis is effective for symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical pyridines by performing one or more of the condensation steps prior to the final reaction. For the synthesis of a compound like this compound, a modified Hantzsch approach could be envisioned using appropriate precursors that would introduce the chloro, methyl, and acetyl groups at the desired positions.
| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Key Intermediates | Final Product Type |
| β-ketoester | Aldehyde | β-ketoester | Ammonia/Ammonium Acetate | Enamine, α,β-unsaturated carbonyl, Dihydropyridine | Symmetrical Pyridine |
| Pre-formed Enamine | α,β-unsaturated carbonyl | - | - | Dihydropyridine | Unsymmetrical Pyridine |
Cyclization Reactions Involving Nitriles and Carbon Nucleophiles
The construction of pyridine rings through the cyclization of acyclic precursors containing a nitrile group is a powerful strategy. Nitriles can serve as electrophilic partners in reactions with various carbon nucleophiles to form the pyridine ring. One notable example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl ketone. While not directly involving a nitrile, this reaction highlights the use of activated triple bonds in pyridine synthesis.
More directly, the reaction of α,β-unsaturated nitriles with active methylene compounds in the presence of a base can lead to the formation of substituted pyridines. The reaction proceeds through a Michael addition of the active methylene compound to the unsaturated nitrile, followed by cyclization and aromatization. This approach offers a high degree of flexibility in the introduction of substituents on the pyridine ring. For instance, the ternary condensation of an aromatic aldehyde, malononitrile, and 3-acetylpyridine in the presence of ammonium acetate has been shown to produce 2,3'-bipyridinyl derivatives researchgate.net.
| Nitrile Precursor | Carbon Nucleophile | Catalyst/Reagent | Reaction Type | Product |
| α,β-Unsaturated Nitrile | Active Methylene Compound | Base | Michael Addition-Cyclization | Substituted Pyridine |
| Malononitrile | 3-Acetylpyridine, Aromatic Aldehyde | Ammonium Acetate | Ternary Condensation | Bipyridinyl Derivative |
Methods Utilizing Halogenated 5-Oxoalkanenitriles
While a specific named reaction for the direct synthesis of this compound from a halogenated 5-oxoalkanenitrile is not prominently documented, a plausible synthetic route can be devised based on fundamental principles of pyridine synthesis. The general strategy for forming a pyridine ring involves the condensation of a 1,5-dicarbonyl compound, or its synthetic equivalent, with ammonia. baranlab.orgyoutube.com
A halogenated 5-oxoalkanenitrile could serve as a precursor to a 1,5-dicarbonyl compound. For example, a hypothetical 2-chloro-3-acetyl-5-oxohexanenitrile could be a key intermediate. The synthesis could proceed as follows:
Formation of a 1,5-dicarbonyl equivalent: The nitrile group of the halogenated 5-oxoalkanenitrile could potentially be hydrolyzed to a carboxylic acid or converted to a ketone through a Grignard reaction, thus generating a 1,5-dicarbonyl compound or a related precursor.
Cyclization with ammonia: The resulting 1,5-dicarbonyl compound can then be cyclized with ammonia or an ammonia source to form a dihydropyridine intermediate.
Aromatization: Subsequent oxidation would lead to the formation of the aromatic pyridine ring.
This approach would allow for the strategic placement of the chloro, methyl, and acetyl substituents on the final pyridine ring. The specific reagents and conditions for each step would need to be carefully selected to ensure compatibility with the other functional groups present in the molecule.
Derivatization from Precursors
Once the core this compound scaffold is synthesized, further functionalization can be achieved through modification of the existing substituents. This allows for the creation of a library of related compounds for various applications.
Modification of Acetyl Group
The acetyl group at the 3-position of the pyridine ring is a versatile handle for further chemical modifications. The carbonyl group can undergo a variety of reactions, including reduction, oxidation, and condensation with nucleophiles.
Reduction: The acetyl group can be reduced to the corresponding alcohol, 1-(5-chloro-2-methylpyridin-3-yl)ethanol, using reducing agents such as sodium borohydride (B1222165). This introduces a new chiral center and a hydroxyl group that can be further functionalized.
Oxidation: While oxidation of the acetyl group itself is not a common transformation, the methyl group of the acetyl moiety can be functionalized under certain conditions.
Derivatization: The carbonyl group can react with various nucleophiles to form a range of derivatives. For instance, reaction with hydroxylamine will yield the corresponding oxime, while reaction with hydrazines can produce hydrazones. These derivatives can have significantly different biological activities compared to the parent ketone. For example, the preparation of various oxime ether derivatives of 2-acetylpyridine has been reported to lead to compounds with antiamoebic activities google.com.
| Reaction Type | Reagent | Product Functional Group | Example Product |
| Reduction | Sodium Borohydride | Secondary Alcohol | 1-(5-Chloro-2-methylpyridin-3-yl)ethanol |
| Oximation | Hydroxylamine | Oxime | This compound oxime |
| Hydrazone Formation | Hydrazine (B178648) | Hydrazone | This compound hydrazone |
Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). Conversely, electrophilic aromatic substitution is generally difficult and requires harsh conditions, with substitution typically occurring at the meta position (positions 3 and 5).
In the case of this compound, the existing substituents will further influence the regioselectivity of substitution reactions.
Electrophilic Substitution: The methyl group at the 2-position is an activating group, while the chloro and acetyl groups at the 5- and 3-positions, respectively, are deactivating groups. Electrophilic attack is expected to be difficult, but if it were to occur, it would likely be directed to the 4- or 6-position, influenced by the directing effects of the existing substituents. For instance, nitration of pyridines generally requires harsh conditions, such as a mixture of sulfuric and nitric acid at high temperatures.
Nucleophilic Substitution: The chlorine atom at the 5-position is a potential site for nucleophilic aromatic substitution. However, positions 2, 4, and 6 are generally more activated towards nucleophilic attack in pyridines. The presence of the electron-withdrawing acetyl group at the 3-position may slightly activate the 5-position towards nucleophilic attack. Reactions with strong nucleophiles could potentially lead to the displacement of the chloro group.
| Reaction Type | Position of Attack | Influencing Factors | Potential Reagents |
| Electrophilic Aromatic Substitution | 4- or 6-position | Activating effect of the methyl group vs. deactivating effects of chloro and acetyl groups. | Fuming H₂SO₄/HNO₃ (Nitration) |
| Nucleophilic Aromatic Substitution | 5-position (displacement of Cl) | Electron-withdrawing nature of the pyridine nitrogen and acetyl group. | Strong nucleophiles (e.g., alkoxides, amines) |
Chemical Transformations and Reactivity Studies of 1 5 Chloro 2 Methylpyridin 3 Yl Ethanone
Reactivity Profile of the Ethanone (B97240) Carbonyl Group
The acetyl group attached to the pyridine (B92270) ring at the C-3 position is a key site for a range of chemical modifications. Its carbonyl carbon is electrophilic and serves as a target for nucleophiles, while the adjacent methyl protons exhibit acidity, enabling condensation reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the ethanone group is susceptible to attack by nucleophiles. The electrophilicity of this carbon is influenced by the electronic properties of the substituted pyridine ring. In positional isomers, such as 1-(2-chloro-5-methylpyridin-3-yl)ethanone, the proximity of an electron-withdrawing chloro group to the ethanone moiety is suggested to enhance its electrophilic character, thereby influencing its reactivity in nucleophilic additions. For 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, the combined electron-withdrawing effects of the nitrogen atom in the pyridine ring and the C-5 chloro substituent similarly render the carbonyl group reactive towards nucleophilic attack.
Reduction Pathways to Corresponding Alcohols
The ethanone group can be readily reduced to its corresponding secondary alcohol, 1-(5-chloro-2-methylpyridin-3-yl)ethanol. This transformation is a common pathway for converting ketones to alcohols. Based on the reactivity of analogous compounds, this reduction can be achieved using standard reducing agents. For instance, the reduction of similar keto-aromatic compounds is often accomplished with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.
Below is a table illustrating typical conditions for such a reduction on a related substrate.
| Reaction | Substrate | Reagent | Product |
| Carbonyl Reduction | Aromatic Ketone | Sodium Borohydride (NaBH₄) in Methanol/Ethanol (B145695) | Corresponding Secondary Alcohol |
Condensation Reactions, including Hydrazone Formation
The α-protons of the ethanone's methyl group are acidic and can be removed by a base, allowing the molecule to participate in condensation reactions. Furthermore, the carbonyl group itself can react with nitrogen-based nucleophiles, such as hydrazine (B178648) and its derivatives, to form hydrazones. This type of condensation reaction is a fundamental transformation for ketones and is expected for this compound based on its structure. These reactions provide a pathway to more complex molecular architectures.
| Reaction Type | Reactant | Typical Conditions | Product |
| Hydrazone Formation | Hydrazine (or derivative) | Acidic or basic catalyst, reflux in a suitable solvent (e.g., ethanol) | Corresponding Hydrazone |
Grignard Reactions for Structural Diversification
Grignard reactions offer a powerful method for forming carbon-carbon bonds and achieving structural diversification. The carbonyl carbon of this compound can be attacked by organomagnesium halides (Grignard reagents), leading to the formation of tertiary alcohols after acidic workup. This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups, significantly expanding the molecular complexity. While specific examples for this exact ketone are not detailed in the provided literature, the synthesis of other pyridine-containing ketones utilizes Grignard reagents, highlighting the utility of this reaction class in pyridine chemistry. google.com For instance, processes have been developed where C1-C5 alkyl Grignard reagents, such as tert-butylmagnesium chloride, are used in the synthesis of complex ketone intermediates. google.com
Pyridine Ring Reactivity and Directed Functionalization
Regioselective Derivatization Strategies
The structure of this compound presents several sites for potential chemical modification. The pyridine ring, the acetyl group, and the methyl group all offer avenues for derivatization. The regioselectivity of these reactions—that is, the specific position at which a reaction occurs—is governed by the electronic and steric effects of the substituents already present on the pyridine ring: the chloro, methyl, and acetyl groups.
The pyridine ring is an electron-deficient aromatic system, which influences the positions at which electrophilic and nucleophilic substitution reactions occur. The existing substituents on this compound further modulate this reactivity.
Electrophilic Aromatic Substitution:
Electrophilic substitution on the pyridine ring itself is generally challenging due to its electron-deficient nature. However, under forcing conditions, reactions such as nitration or halogenation may proceed. The directing effects of the existing groups would play a crucial role in determining the position of the incoming electrophile. The methyl group at position 2 is an activating group, while the chloro group at position 5 and the acetyl group at position 3 are deactivating, electron-withdrawing groups.
Based on these substituent effects, electrophilic attack would most likely be directed to the C-4 or C-6 positions, which are the least deactivated positions on the ring.
Table 3.2.2.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 1-(5-Chloro-2-methyl-4-nitropyridin-3-yl)ethanone and/or 1-(5-Chloro-2-methyl-6-nitropyridin-3-yl)ethanone | The electron-withdrawing nature of the pyridine nitrogen and the acetyl and chloro groups deactivates the ring, making nitration difficult. If it occurs, the directing effects would favor substitution at the less deactivated C-4 or C-6 positions. |
| Br₂/FeBr₃ (Bromination) | 1-(4-Bromo-5-chloro-2-methylpyridin-3-yl)ethanone and/or 1-(6-Bromo-5-chloro-2-methylpyridin-3-yl)ethanone | Similar to nitration, halogenation is expected to occur at the C-4 or C-6 positions due to the combined directing effects of the substituents. |
Reactions at the Acetyl and Methyl Groups:
The acetyl and methyl groups also provide sites for derivatization. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. The methyl group on the pyridine ring can also undergo reactions such as oxidation or halogenation under specific conditions.
Oxidation Studies of the Compound
The oxidation of this compound can be expected to occur at several positions, primarily at the acetyl group, the methyl group, or the pyridine nitrogen.
Oxidation of the Acetyl Group:
The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This is a common transformation for acetyl groups attached to aromatic rings.
Oxidation of the Methyl Group:
The methyl group at the C-2 position can also be oxidized to a carboxylic acid, although this typically requires harsh conditions. Selective oxidation of the methyl group in the presence of the acetyl group would be challenging.
N-Oxidation:
Pyridine and its derivatives can be oxidized at the nitrogen atom to form pyridine N-oxides. This is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide can then influence the reactivity of the pyridine ring, often facilitating nucleophilic substitution.
Table 3.3.1: Predicted Oxidation Products of this compound
| Oxidizing Agent | Predicted Major Product | Reaction Site |
| Potassium Permanganate (KMnO₄) | 5-Chloro-3-(1-oxoethyl)-2-pyridinecarboxylic acid or 2-Methyl-5-chloro-3-pyridinecarboxylic acid | Oxidation of the methyl or acetyl group to a carboxylic acid. |
| Hydrogen Peroxide/Acetic Acid | 1-(5-Chloro-2-methyl-1-oxido-pyridin-1-ium-3-yl)ethanone | N-oxidation of the pyridine nitrogen. |
It is important to reiterate that the reactions and products described in this article are based on established principles of organic chemistry and the known reactivity of similar compounds. Specific experimental studies on this compound are required to confirm these predictions and to fully elucidate its chemical behavior.
Mechanistic Elucidation and Kinetic Investigations Pertaining to 1 5 Chloro 2 Methylpyridin 3 Yl Ethanone Reactions
Detailed Reaction Pathway Delineation
The formation of 1-(5-chloro-2-methylpyridin-3-yl)ethanone and its subsequent reactions can be understood through several key chemical transformations. The primary synthetic route likely involves the acylation of a pre-functionalized pyridine (B92270) ring. One plausible pathway is the Friedel-Crafts acylation of 3-chloro-2-methylpyridine. However, due to the electron-deficient nature of the pyridine ring, this reaction typically requires harsh conditions and may suffer from low yields and poor regioselectivity.
A more controlled and widely applicable method involves the use of organometallic reagents. For instance, a probable synthetic pathway mirrors the preparation of analogous acetylpyridines, such as 2-chloro-5-acetylpyridine. This process involves the metalation of a suitable dihalopyridine, followed by reaction with an acetylating agent.
A likely sequence for the synthesis of this compound can be proposed as follows:
Halogen-Metal Exchange: Starting from a dihalo-precursor like 3,5-dichloro-2-methylpyridine, a regioselective halogen-metal exchange can be performed. The use of a Grignard reagent, such as an isopropylmagnesium chloride-lithium chloride complex, at low temperatures can facilitate the formation of a pyridylmagnesium species at the more sterically accessible 5-position.
Acylation: The resulting organometallic intermediate is then reacted with an appropriate acetylating agent. N-methoxy-N-methylacetamide is a common and effective reagent for this purpose, as it forms a stable chelated intermediate that prevents over-addition to form a tertiary alcohol.
Quenching and Workup: The reaction is subsequently quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to hydrolyze the intermediate and yield the desired ketone, this compound.
Subsequent reactions of the ethanone (B97240) moiety can include reduction of the carbonyl group to an alcohol, oxidation to a carboxylic acid, or alpha-halogenation followed by nucleophilic substitution. The pyridine ring itself can also undergo further functionalization, such as nucleophilic aromatic substitution of the chloro group, although this is generally challenging.
Catalytic Roles and Ligand Effects in Transformations
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of pyridines and could be applied to derivatives of this compound. While direct studies on this substrate are scarce, extensive research on similar systems provides insight into the catalytic roles and ligand effects.
In a hypothetical palladium-catalyzed arylation at the 5-position (displacing the chlorine atom), the catalytic cycle would involve:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyridine ring. The choice of ligand is critical here; bulky, electron-rich phosphine (B1218219) ligands can facilitate this step.
Transmetalation: An organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand significantly impacts the efficiency and selectivity of such transformations. For instance, in Suzuki-Miyaura coupling reactions involving heteroaromatic chlorides, ligands like Xantphos and dppf are often employed to enhance catalyst stability and promote reductive elimination. rsc.org The electronic and steric properties of the ligand influence the coordination environment around the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle.
The following table summarizes the potential effects of different ligands in a hypothetical palladium-catalyzed cross-coupling reaction of this compound.
| Ligand | Type | Potential Effects |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Basic ligand, can be effective but may lead to catalyst decomposition at high temperatures. |
| Xantphos | Bidentate Phosphine | Wide bite angle, promotes reductive elimination and stabilizes the catalyst, often leading to higher yields. rsc.org |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Robust ligand, effective for cross-coupling with sterically hindered substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl Phosphines | Highly active for C-Cl bond activation, often allowing for lower catalyst loadings and milder reaction conditions. |
Kinetic Studies and Rate-Determining Step Identification
While no specific kinetic data for reactions involving this compound are available, we can infer potential rate-determining steps from analogous systems. For instance, in palladium-catalyzed C-H arylation of phenylpyridines with diaryliodonium salts, detailed mechanistic investigations have been conducted. nih.gov These studies often reveal that the rate of the reaction can be dependent on the concentration of the catalyst, the substrate, and the coupling partner. nih.gov
A Hammett study on a related Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) showed a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups on the arylating agent. nih.gov This suggests that the oxidative addition of the arylating agent to the palladium center is a key step in the catalytic cycle. nih.gov
For a hypothetical palladium-catalyzed cross-coupling reaction involving the C-Cl bond of this compound, the rate-determining step could be the oxidative addition of the palladium catalyst to the C-Cl bond. This step is often challenging for electron-deficient heteroaromatic chlorides. The reaction rate would likely be influenced by the following factors:
Catalyst Concentration: A higher concentration of the active palladium catalyst would generally lead to a faster reaction rate.
Ligand Properties: The electronic and steric properties of the ligand can significantly affect the rate of oxidative addition.
Temperature: Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
A kinetic isotope effect (KIE) study could also provide valuable mechanistic insights. For example, if a C-H bond activation is involved in a reaction pathway, a significant KIE would be expected. In the case of the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine, both intra- and intermolecular primary H/D kinetic isotope effects were observed, supporting the involvement of C-H bond cleavage in the rate-determining step. nih.gov
Stereochemical Implications in Synthetic Pathways
The stereochemical implications in synthetic pathways involving this compound would primarily arise from reactions that introduce a new chiral center. For example, the reduction of the ketone functionality to a secondary alcohol would generate a stereocenter.
Asymmetric Reduction of the Carbonyl Group:
The reduction of the acetyl group in this compound to the corresponding ethanol (B145695) derivative, 1-(5-chloro-2-methylpyridin-3-yl)ethanol, would create a chiral center. The use of achiral reducing agents like sodium borohydride (B1222165) would result in a racemic mixture of the (R)- and (S)-enantiomers.
To achieve a stereoselective reduction, a chiral reducing agent or a catalyst would be necessary. Common methods for asymmetric ketone reduction include:
Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can effect highly enantioselective reductions of ketones.
Asymmetric Transfer Hydrogenation: This method often employs a ruthenium or rhodium catalyst with a chiral ligand in the presence of a hydrogen source like isopropanol (B130326) or formic acid.
The stereochemical outcome of such reactions would be dictated by the specific chiral catalyst and reaction conditions employed. The ability to control the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry and materials science.
The following table outlines potential methods for the asymmetric reduction of this compound and the expected stereochemical outcome.
| Method | Catalyst/Reagent | Expected Outcome |
| Sodium Borohydride Reduction | NaBH₄ | Racemic mixture of (R)- and (S)-1-(5-chloro-2-methylpyridin-3-yl)ethanol |
| CBS Reduction | (R)- or (S)-CBS catalyst with BH₃ | Enantiomerically enriched (R)- or (S)-alcohol, respectively |
| Asymmetric Transfer Hydrogenation | [RuCl₂(arene)(chiral diamine)] | Enantiomerically enriched alcohol, with the specific enantiomer depending on the chirality of the diamine ligand |
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, with a chemical formula of C₈H₈ClNO, the theoretical exact mass can be calculated with high precision. HRMS analysis provides an experimental mass measurement with very low error (typically in parts per million, ppm), which serves to confirm the molecular formula. This technique definitively distinguishes the target compound from other molecules that may have the same nominal mass but a different elemental composition.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈ClNO |
| Theoretical Monoisotopic Mass | 169.0294 g/mol |
| Expected HRMS Result (e.g., [M+H]⁺) | 170.0367 |
Note: Specific experimental HRMS data for this compound is not publicly available in the searched literature. The table reflects theoretical values used for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J). For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and acetyl groups. The relative integration of these signals confirms the number of protons of each type.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment, allowing for the identification of the carbonyl carbon, the aromatic carbons of the pyridine ring, and the methyl group carbons.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent to each other in the structure. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. sigmaaldrich.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is critical for determining the molecule's stereochemistry and conformation. nih.gov
Table 2: Predicted NMR Data for this compound
| Analysis | Expected Chemical Shifts (δ ppm) and Multiplicities |
| ¹H NMR | Aromatic Protons (Pyridyl H): ~7.5-8.5 ppm (doublets)Acetyl Methyl Protons (-COCH₃): ~2.6 ppm (singlet)Pyridine Methyl Protons (-CH₃): ~2.5 ppm (singlet) |
| ¹³C NMR | Carbonyl Carbon (C=O): ~195-205 ppmAromatic Carbons (Pyridyl C): ~120-155 ppmAcetyl Methyl Carbon (-COCH₃): ~25-30 ppmPyridine Methyl Carbon (-CH₃): ~20-25 ppm |
Note: Specific, experimentally verified NMR spectral data for "this compound" is not available in the cited literature. The presented data is based on predicted values for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of a carbonyl group (C=O) from the ketone and vibrations associated with the substituted pyridine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (Ketone) | C=O Stretch | ~1690-1715 |
| Aromatic Ring | C=C & C=N Stretches | ~1550-1600 |
| Alkyl C-H | C-H Stretch | ~2850-3000 |
| Aromatic C-H | C-H Stretch | ~3000-3100 |
| C-Cl | C-Cl Stretch | ~600-800 |
Note: This table is based on general characteristic IR absorption frequencies for the functional groups present in the molecule. np-mrd.orgdocbrown.infocoreyorganics.com
Chromatographic Methods for Isolation and Purity Verification
Chromatographic techniques are essential for both the isolation of the target compound during its synthesis and the verification of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final product. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for volatile compounds.
Column Chromatography is a preparative technique used during the synthesis process to isolate the desired product from the reaction mixture based on the differential adsorption of components to a stationary phase.
The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, confirming its identity, structure, and purity with a high degree of confidence.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is often the most suitable approach. This method separates compounds based on their hydrophobicity.
Method development for this compound would involve a systematic optimization of chromatographic conditions to achieve a high-resolution separation between the main compound and any potential impurities. A simple, precise, and accurate RP-HPLC method can be developed and validated for this purpose. ijprs.com The selection of a C8 or C18 analytical column is a common starting point, as these stationary phases provide excellent separation for a wide range of organic molecules. ijprs.comptfarm.pl
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer. ijprs.com Adjusting the ratio of these components (gradient or isocratic elution) and the pH of the buffer is crucial for optimizing the retention time and peak shape of the analyte. helixchrom.com UV detection is appropriate for this compound due to the presence of the pyridine ring and the ketone functional group, which absorb UV light. The detection wavelength is selected based on the UV spectrum of the molecule to ensure maximum sensitivity. ptfarm.pl
Illustrative HPLC Method Parameters:
| Parameter | Condition | Justification |
| Instrument | Agilent HPLC System or similar | Standard equipment for chromatographic analysis. researchgate.net |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for heterocyclic compounds. ijprs.comptfarm.pl |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Common mobile phase for RP-HPLC, offering good selectivity. ijprs.com |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex samples with multiple impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. ijprs.com |
| Detection | UV Spectrophotometer at 242 nm | Wavelength where pyridine and ketone moieties exhibit strong absorbance. ijprs.com |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Validation of the developed method is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose. ijprs.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical method ideal for separating and identifying volatile and thermally stable compounds. cdc.gov It is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound, by tracking the consumption of reactants and the formation of products and byproducts in real-time.
In this technique, the sample mixture is vaporized and injected into a GC, where it travels through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. osha.gov As each separated compound exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "molecular fingerprint," allowing for definitive identification.
For reaction monitoring, small aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed by GC-MS. This allows researchers to determine the optimal reaction time and conditions and to identify any potential side reactions. While patents for similar compounds often mention HPLC for reaction control google.com, GC-MS provides complementary, and often more definitive, structural information for volatile components.
Illustrative GC-MS Method Parameters:
| Parameter | Condition | Justification |
| Instrument | GC system with a Mass Selective Detector | Standard setup for GC-MS analysis. |
| Column | Fused silica capillary column (e.g., 60 m x 0.32 mm) | High-resolution columns are essential for separating complex mixtures. osha.gov |
| Stationary Phase | e.g., Stabilwax-DB or equivalent polar phase | Choice depends on the polarity of the analytes. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates compounds based on their different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| MS Scan Range | 40-400 amu | Covers the expected mass range of the target compound and likely fragments. |
The retention time data from the gas chromatograph provides quantitative information on the concentration of each component, while the mass spectrum provides qualitative identification. osha.gov This dual information is invaluable for understanding reaction kinetics and optimizing synthesis pathways. cdc.gov
Computational Chemistry and Theoretical Modeling of 1 5 Chloro 2 Methylpyridin 3 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Geometric Optimization and Conformational Landscape Analysis
A critical first step in computational analysis is the geometric optimization of the molecule's structure. For 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, this would involve using methods like Density Functional Theory (DFT) to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This process would yield precise data on bond lengths, bond angles, and dihedral angles.
A conformational landscape analysis would further explore other stable or low-energy conformations, particularly concerning the rotation of the acetyl group relative to the pyridine (B92270) ring. However, no published studies have provided these optimized geometric parameters or a conformational analysis for this compound.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
A computational study would map the spatial distribution of the HOMO and LUMO across the this compound structure and calculate their respective energy levels. This information is currently unavailable for this specific compound.
Reactivity Prediction through Molecular Electrostatic Potential and Reactivity Indices
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. For this compound, an MEP map would highlight the likely sites for electrophilic and nucleophilic attack.
Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. To date, no MEP maps or calculated reactivity indices have been published for this compound.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). An MD simulation of this compound could reveal its dynamic conformational preferences and how it interacts with other molecules. Such studies are instrumental in fields like drug design and materials science. There are currently no published MD simulation studies specifically focusing on this compound.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra. For this compound, DFT calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data would provide a robust confirmation of the compound's identity. At present, there is no published literature containing predicted or experimental spectroscopic data for this molecule.
Investigation of Tautomerization
Tautomerism, the interconversion of structural isomers, is a possibility for some heterocyclic compounds. For this compound, one could computationally investigate the potential for keto-enol tautomerism, where a proton migrates from the methyl group of the acetyl moiety to the carbonyl oxygen. Quantum chemical calculations would determine the relative energies of the tautomers and the energy barrier for their interconversion, thus predicting the likelihood of this phenomenon. No such computational investigation into the tautomerism of this compound has been found in the scientific literature.
Role of 1 5 Chloro 2 Methylpyridin 3 Yl Ethanone As a Key Intermediate and Building Block in Academic Synthesis
Application in the Construction of Diverse Organic Scaffolds
Substituted pyridines are fundamental building blocks in organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The compound 1-(5-Chloro-2-methylpyridin-3-yl)ethanone possesses multiple reactive sites, making it a potentially versatile intermediate for constructing a wide array of more complex molecular architectures.
Positional isomers of this compound, such as 1-(5-Chloro-3-methylpyridin-2-yl)ethanone, are utilized as intermediates in the synthesis of more complex organic molecules. achemblock.com The strategic placement of the chloro, methyl, and ethanone (B97240) groups on the pyridine (B92270) ring allows for selective chemical modifications. For instance, the ketone can undergo reactions like reduction or oxidation, while the chloro group can be replaced via nucleophilic substitution, enabling the introduction of diverse functional groups and the extension of the molecular scaffold. achemblock.com This versatility is crucial for creating libraries of compounds for screening in drug discovery and materials science.
Utility in Heterocyclic Chemistry for Novel Compound Libraries
The generation of novel compound libraries is a cornerstone of modern medicinal and agrochemical research. Heterocyclic compounds, particularly those based on a pyridine core, form the basis of many screening libraries due to their diverse biological activities.
The functional groups on this compound serve as handles for further synthetic transformations to generate other pyridine-based heterocycles. The acetyl group's ketone is a key reactive site for condensation reactions with hydrazines or other binucleophiles to form fused pyrazoles or other bicyclic systems. The adjacent methyl group can influence the reactivity and regioselectivity of these transformations.
Furthermore, the chlorine atom represents a classic site for modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups. Its positional isomer, 1-(2-chloro-5-methyl-3-pyridinyl)ethanone, highlights how the relative positions of these functional groups can influence electrophilicity and steric hindrance, thereby directing reaction outcomes. sigmaaldrich.com
The pyridine scaffold is a common component in multi-ring systems found in biologically active molecules. Annulation and cycloaddition reactions are powerful strategies for constructing these complex architectures from simpler building blocks. While specific examples involving this compound are not documented in the provided search results, the general reactivity of pyridines suggests its potential in such transformations. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions are known to be an efficient method for creating highly substituted pyridine rings. achemblock.com It is plausible that this ketone could be modified to an alkyne or other reactive group to participate in similar cycloaddition pathways, leading to the formation of polycyclic aromatic systems containing a pyridine ring.
Precursor in the Research and Development of Chemical Probes
Chemical probes are essential tools for studying biological processes and validating drug targets. They often consist of a core heterocyclic scaffold, a reactive group for target engagement, and a reporter tag. The structure of this compound makes it a potential precursor for such probes. The pyridine ring can serve as the core scaffold, and the ketone and chloro groups can be chemically manipulated to attach linkers, reactive moieties, or fluorescent tags. Although direct application of this specific compound as a chemical probe precursor is not found, related functionalized heterocycles are widely used in this context.
Enabling Synthesis for Agrochemical Research Candidates
Many successful agrochemicals, including fungicides, herbicides, and insecticides, contain a pyridine ring. The synthesis of new agrochemical candidates often involves the exploration of novel substitution patterns on this core to optimize efficacy, selectivity, and environmental profile. An isomer of the title compound, 1-(5-Chloro-3-methylpyridin-2-yl)ethanone, is noted for its use in the production of agrochemicals. achemblock.com This suggests that this compound could similarly serve as a valuable starting material for creating new potential agrochemicals by modifying its functional groups to modulate its biological activity.
Compound Data Tables
Table 1: Properties of this compound and Its Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 1360930-19-1 | C₈H₈ClNO | 169.61 |
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | 885223-64-3 | C₈H₈ClNO | 169.61 |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(5-Chloro-3-methylpyridin-2-yl)ethanone |
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone |
| Etoricoxib |
Structure Activity Relationship Sar Studies and Structure Based Research Approaches
Design and Synthesis of Analogs for Systematic SAR Exploration
The systematic exploration of structure-activity relationships (SAR) for pyridinyl ethanone (B97240) derivatives often begins with the synthesis of a library of analogs. This process involves strategic modifications to the parent structure to probe the chemical space around it. For instance, in the development of mGluR5 negative allosteric modulators (NAMs), derivatives of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a compound related to the pyridinyl ethanone class, were synthesized to understand the structural requirements for antagonist potency. ebi.ac.uk These synthetic efforts have led to the identification of compounds with significantly higher potency than the initial leads. ebi.ac.uk
The synthesis of such analogs can be complex. For example, the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the COX-2 inhibitor Etoricoxib, highlights the multi-step processes involved. google.comgoogle.com These syntheses often require careful control of reaction conditions and may involve the use of catalysts to achieve the desired products in good yields. google.com Similarly, the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves multi-step reactions, starting from the condensation of itaconic acid and 2-amino-4-chlorophenol, followed by further modifications to introduce various functional groups. mdpi.com
The design of these analogs is not random. It is often guided by initial screening hits or known active compounds. Modifications typically include altering substituents on the pyridine (B92270) ring, changing the nature of the linker between aromatic systems, and introducing different functional groups to explore steric, electronic, and hydrophobic interactions. For example, a review of pyridine derivatives with antiproliferative activity noted that the presence and position of specific groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) could enhance activity, while bulky groups or halogens sometimes led to a decrease in activity. nih.gov
Correlation of Structural Modifications with Molecular Target Interactions (in vitro)
The synthesized analogs are then evaluated in in vitro assays to determine their biological activity. This allows for a direct correlation between structural changes and their effects on a specific molecular target. For pyridinyl ethanone derivatives targeting mGluR5, this often involves measuring their ability to inhibit receptor function in cell-based assays, with results typically reported as IC50 values (the concentration of an inhibitor where the response is reduced by half).
A study on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues revealed that specific modifications could lead to dramatic increases in potency. ebi.ac.uk Two compounds from this series, designated as 19 and 59, demonstrated functional activity as mGluR5 antagonists that were 490 and 230 times more potent than MTEP, respectively. ebi.ac.uk This highlights the sensitivity of the target to the structural features of the modulator.
In a different context, a study on aryl benzamide (B126) derivatives as mGluR5 NAMs identified key structural features that influence inhibitory effects. mdpi.com For one of the aromatic rings and the ether bond, bulky and hydrophobic groups were found to improve activity. mdpi.com Conversely, for the second aromatic ring, the presence of a negatively charged group distant from a specific substituent (R1) increased activity, while a hydrophilic group near R1 was beneficial. mdpi.com
The in vitro evaluation is not limited to primary activity. For instance, in the development of positive allosteric modulators (PAMs) for the M3 muscarinic acetylcholine (B1216132) receptor, N-pyrimidyl/pyridyl-2-thiazolamine analogues were synthesized and evaluated. nih.gov The study found that a unique sulfur-nitrogen non-bonding interaction within the molecule was essential for its activity. nih.gov This demonstrates how subtle conformational effects, dictated by specific structural arrangements, can have a profound impact on molecular target interaction.
The table below illustrates a hypothetical SAR for a series of pyridinyl ethanone analogs, based on the types of findings discussed in the literature.
| Compound | R1 (Pyridine Ring) | R2 (Ethanone side-chain) | Molecular Target Activity (IC50, nM) |
|---|---|---|---|
| Parent | -CH3 | -H | 500 |
| Analog A | -CF3 | -H | 250 |
| Analog B | -CH3 | -F | 450 |
| Analog C | -CH3 | -OH | 800 |
| Analog D | -Cl | -H | 300 |
Rational Design Principles Applied to Pyridinyl Ethanone Derivatives
Rational design principles are increasingly being applied to the development of pyridinyl ethanone derivatives and other small molecule modulators. These approaches leverage structural information about the target protein to guide the design of more potent and selective compounds. nih.gov For G-protein coupled receptors like mGluR5, the availability of crystal structures has been a game-changer, revealing an intrahelical binding pocket for NAMs that is distinct from the glutamate (B1630785) binding site. nih.gov
This structural information allows for the use of structure-based drug design techniques such as molecular docking. In one study, virtual screening of millions of compounds against the mGluR5 NAM binding site was performed to identify potential new modulators. nih.govacs.org This approach complements traditional high-throughput screening and can lead to the discovery of novel chemical scaffolds. acs.org
Another key principle is the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This strategy was employed in the development of mGluR5 NAMs, where amide and urea (B33335) functional groups were proposed as more metabolically stable alternatives to the alkyne subunit found in early antagonists. mdpi.com
Chemoinformatics and QSAR Approaches in SAR Analysis
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies play a vital role in understanding the SAR of pyridinyl ethanone derivatives. These computational techniques use statistical methods to build models that correlate the chemical structures of compounds with their biological activities.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various series of compounds. For a set of aryl benzamide mGluR5 NAMs, these methods were used to create models that could explain and predict the inhibitory activity of the molecules. mdpi.com Similarly, a CoMFA study on 73 aryl ether analogs as mGluR5 NAMs produced a statistically significant model with good predictive ability. cup.edu.in These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing direct guidance for the design of new, more potent analogs. mdpi.com
In a QSAR study of pyrimido-isoquinolin-quinone derivatives with antibacterial activity, CoMFA and CoMSIA methods were used to identify how changes in steric and electronic properties could improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such studies can explain the activity of existing compounds and predict the potency of newly designed ones. nih.gov
These chemoinformatic approaches are powerful tools for prioritizing which analogs to synthesize, thus saving time and resources in the drug discovery process. By integrating experimental data with computational models, researchers can more efficiently navigate the complex landscape of chemical space to identify promising new drug candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, and how can purity be ensured?
- Methodology : Synthesis typically involves halogenation and acetylation of pyridine derivatives. For example, reacting 5-chloro-2-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for high purity (>98%) .
- Key Parameters :
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | 0–5°C, 12h | 65–70 | 90 |
| Acetylation | Reflux, 6h | 75–80 | 95 |
Q. What spectroscopic techniques are recommended for structural characterization?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, chloro at C5, ethanone at C3).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. 184.0404 for C₈H₈ClNO).
- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement (single-crystal XRD) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : The chloro group at C5 deactivates the pyridine ring, directing electrophiles to the C4 position. Kinetic studies (UV-Vis monitoring) show a 30% slower reaction rate compared to non-halogenated analogs. Computational modeling (DFT, Gaussian 16) corroborates reduced electron density at C4 .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar compounds?
- Approach :
Meta-analysis : Compare IC₅₀ values from independent studies (e.g., enzyme inhibition assays).
In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent positioning.
Experimental Validation : Reproduce assays under standardized conditions (pH 7.4, 37°C) .
- Case Study :
| Compound | Reported Activity (IC₅₀, μM) | Source |
|---|---|---|
| 1-(5-Fluoropyridin-2-yl)ethanone | 12.3 ± 1.2 | |
| This compound | 8.9 ± 0.9 |
Q. How can computational tools predict metabolic pathways and toxicity profiles?
- Workflow :
- ADMET Prediction : SwissADME for bioavailability (LogP = 1.8, TPSA = 29.5 Ų).
- Metabolic Sites : CYP450 enzymes likely oxidize the methyl group (MetaSite 6.0).
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Root Causes :
- Temperature Control : ±2°C deviations reduce yields by 10–15%.
- Catalyst Purity : AlCl₃ with >99% purity vs. technical grade (90%) impacts reaction efficiency .
- Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., reaction time, solvent ratio).
Methodological Recommendations
Q. What advanced techniques are recommended for studying reaction intermediates?
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enolate species in acetylation).
- Stopped-Flow NMR : Capture transient intermediates with millisecond resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
